REACTION_CXSMILES
|
[C:1]([C:4]1[NH:5][C:6](=O)[C:7]2[C:12]([C:13]=1[OH:14])=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[CH3:2].P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:13]([OH:14])=[C:4]([C:1](=[O:3])[CH3:2])[N:5]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1NC(C2=CC=CC=C2C1O)=O
|
Name
|
|
Quantity
|
45.87 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration in vacuum and air
|
Type
|
CUSTOM
|
Details
|
dried (9.82 g, 90%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=C(C2=CC=CC=C12)O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |